Ethyl 3-oxo-2-phenylbutanoate
Overview
Description
Ethyl 3-oxo-2-phenylbutanoate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-phenylacetoacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Reactions
Ethyl 2-phenylacetoacetate's role in catalytic reactions has been explored, particularly in reactions catalyzed by copper(I) iodide (CuI). A study by Li et al. (2009) delved into the CuI-catalyzed formation of ethyl 2-phenylacetoacetate, revealing that the catalyst significantly lowers the energy barrier, thereby accelerating the reaction. This process was analyzed using density functional theory (DFT), underscoring the importance of the catalyst in the reaction mechanism (Li, Zhang, Tian, & Wong, 2009).
Synthesis Processes
The synthesis of various chemical compounds often utilizes ethyl 2-phenylacetoacetate. Zhang (2005) discussed the fabrication of 4-Phenyl-2-Butanone, a key medium in synthesizing certain medicines, where ethyl 2-phenylacetoacetate is synthesized through a series of reactions including Claisen's condensation (Zhang, 2005).
Arylation Methods
Arylation, a key process in organic chemistry, also finds application for ethyl 2-phenylacetoacetate. Kozyrod and Pinhey (1983) explored the use of phenyllead triacetate for C-phenylation of ethyl 2-oxocyclopentanecarboxylate, demonstrating an effective method of arylation using this compound (Kozyrod & Pinhey, 1983).
Chemical Analysis and Conversion
Tsujikawa et al. (2021) conducted an analysis of potential phenylacetone precursors, including ethyl 3-oxo-2-phenylbutyrate, a compound closely related to ethyl 2-phenylacetoacetate. This study provides insights into the conversion processes of these compounds under different conditions (Tsujikawa et al., 2021).
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions involving ethyl 2-phenylacetoacetate have been investigated, as described by Zeevaart, Parkinson, and Koning (2004). These reactions result in the generation of 2-arylacetic acid esters, showcasing another chemical application of this compound (Zeevaart, Parkinson, & Koning, 2004).
Industrial Applications
The chemical versatility of ethyl 2-phenylacetoacetate is further emphasized in its industrial applications. Shafi, Rajesh, and Senthilkumar (2021) synthesized thio-1,3,4-oxadiazol-2-yl derivatives for industrial purposes, using ethyl (S)-2-amino-2-phenylacetate, which shares a structural similarity with ethyl 2-phenylacetoacetate (Shafi, Rajesh, & Senthilkumar, 2021).
Safety and Hazards
Ethyl 2-phenylacetoacetate should be handled with care. Contact with skin and eyes should be avoided. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of accidental release, it is advised to evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
ethyl 3-oxo-2-phenylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)11(9(2)13)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRUKIPYVGHRFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5413-05-8 | |
Record name | Ethyl α-acetylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5413-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl acetylphenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5413-05-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl acetylphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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